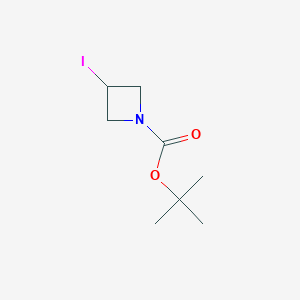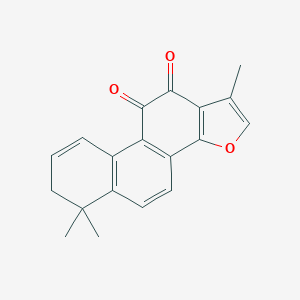
Dehydrotanshinone II A
Übersicht
Beschreibung
Dehydrotanshinone IIA is a significant bioactive component derived from Salvia miltiorrhiza Bunge, commonly known as Danshen, a traditional Chinese medicinal herb. This compound is part of the tanshinone group, which includes several lipophilic abietane diterpenes known for their broad pharmacological effects. Dehydrotanshinone IIA has been the focus of numerous studies due to its potential therapeutic applications and its role in traditional medicine for centuries (Chen et al., 2019).
Wissenschaftliche Forschungsanwendungen
-
Cancer Therapy
- Dehydrotanshinone II A has been shown to have remarkable anticancer properties . It inhibits tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induces apoptosis and autophagy . It has demonstrated excellent anticancer efficacy against cell lines from breast, cervical, colorectal, gastric, lung, and prostate cancer by modulating multiple signaling pathways .
- The methods of application or experimental procedures involve in vitro studies on various cancer cell lines .
- The outcomes obtained indicate that Dehydrotanshinone II A has potential as a therapeutic agent in cancer treatment .
-
Cardiovascular Diseases
- Dehydrotanshinone II A is used in the treatment of cardiovascular diseases . It possesses anti-atherosclerosis, anti-cardiac hypertrophy, anti-oxidant, and anti-arrhythmia properties .
- The methods of application or experimental procedures involve both in vitro and in vivo studies .
- The outcomes obtained indicate that Dehydrotanshinone II A has potential as a therapeutic agent in cardiovascular disease treatment .
-
Neurodegenerative Diseases
- Dehydrotanshinone II A has been shown to have neuroprotective potential in treating neurological diseases .
- The methods of application or experimental procedures involve both in vitro and in vivo studies .
- The outcomes obtained indicate that Dehydrotanshinone II A has potential as a therapeutic agent in neurodegenerative disease treatment .
-
Anti-inflammatory
- Dehydrotanshinone II A has been shown to have anti-inflammatory properties .
- The methods of application or experimental procedures involve both in vitro and in vivo studies .
- The outcomes obtained indicate that Dehydrotanshinone II A has potential as a therapeutic agent in inflammatory disease treatment .
Zukünftige Richtungen
Dehydrotanshinone II A has shown promising results in the treatment of various diseases, including cardiovascular diseases, diabetes, apoplexy, arthritis, sepsis, and others . Future research could focus on further elucidating the mechanisms of action of Dehydrotanshinone II A and exploring its potential therapeutic applications .
Eigenschaften
IUPAC Name |
1,6,6-trimethyl-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURTYNPVRFEUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CCC4(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152629 | |
| Record name | Dehydrotanshinone II A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrotanshinone II A | |
CAS RN |
119963-50-7 | |
| Record name | Dehydrotanshinone II A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119963507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydrotanshinone II A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



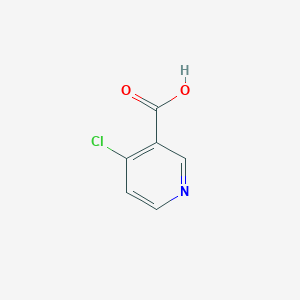

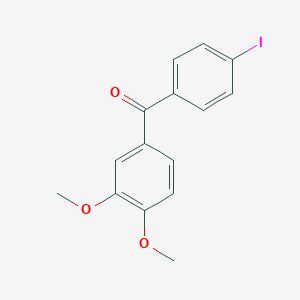
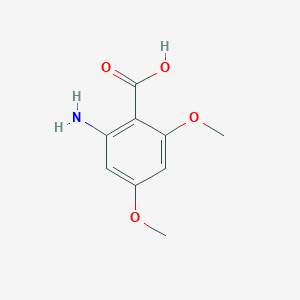
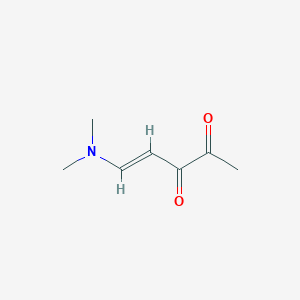
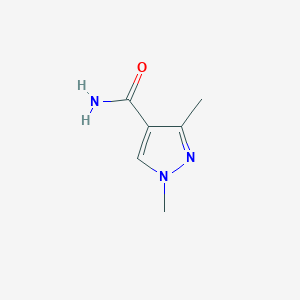

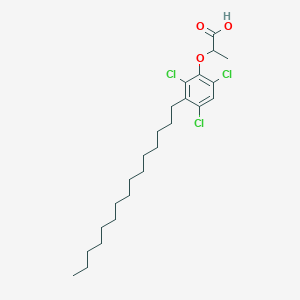
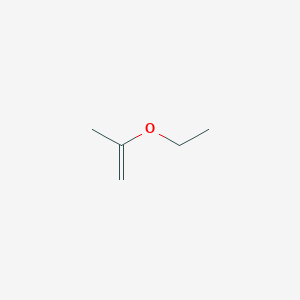
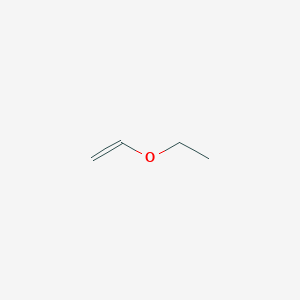
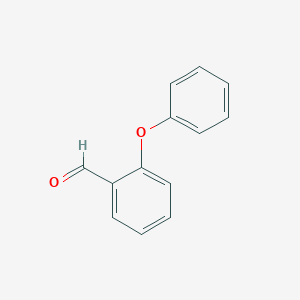
![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)
